
Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate
Übersicht
Beschreibung
“Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is a synthetic compound that belongs to the sulfonamide group of chemicals. It has a CAS number of 1343862-95-2 .
Molecular Structure Analysis
The molecular formula of “Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is C8H7BrClNO4S . This indicates that the molecule contains eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate” is 328.57 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has indicated that certain alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, which include compounds structurally related to Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate, exhibit properties relevant to anticonvulsant activity. For instance, Hamor and Reavlin (1967) explored the anticonvulsant effects of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, including methyl esters, highlighting the potential significance of electronic effects in antielectroshock activity (Hamor & Reavlin, 1967). Additionally, Hamor and Farraj (1965) studied the anticonvulsant activity of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, demonstrating the impact of steric and electronic factors on antielectroshock effects (Hamor & Farraj, 1965).
Photodynamic Therapy Applications
The compound has potential applications in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, beneficial for Type II photodynamic therapy mechanisms, potentially applicable in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Complex Organic Molecules
Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate can also be a building block in the synthesis of more complex organic molecules. For example, Pokhodylo and Obushak (2019) demonstrated its use in synthesizing ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating its role in creating novel organic compounds (Pokhodylo & Obushak, 2019).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Sappani and Karthikeyan (2014) investigated the inhibitory effects of similar sulfamoylbenzoic acid derivatives on mild steel corrosion in acidic environments, indicating potential industrial applications for Methyl 4-bromo-2-chloro-5-sulfamoylbenzoate (Sappani & Karthikeyan, 2014).
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-chloro-5-sulfamoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSSNFJJONQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



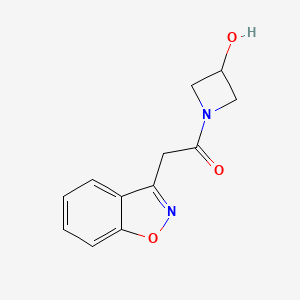
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)


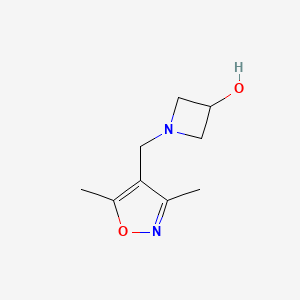
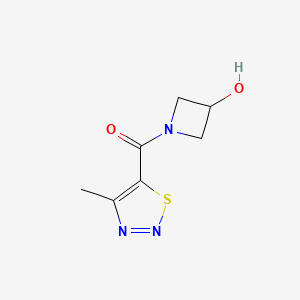
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
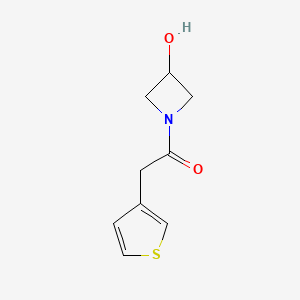
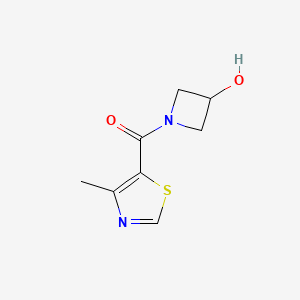

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
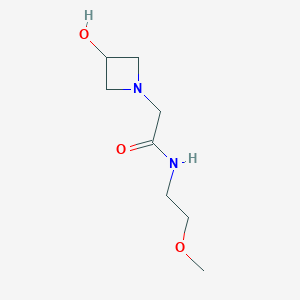
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(3-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468772.png)